2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-

Lipophilicity Partition coefficient Drug discovery

2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo- (CAS 266342-76-1), also named 6-Bromo-1-(2,4-diisopropylphenyl)-2H-isoindole, is a brominated heterocyclic compound belonging to the isoindole class—fused benzopyrrole ring systems that serve as primary synthetic building blocks for boron dipyrromethene (BODIPY) fluorophores and tetracene derivatives widely exploited in materials and pharmaceutical industries. It has the molecular formula C20H22BrN, a molecular weight of 356.30 g/mol, and a computed LogP of 6.84, indicating high lipophilicity.

Molecular Formula C20H22BrN
Molecular Weight 356.3 g/mol
CAS No. 266342-76-1
Cat. No. B13103543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-
CAS266342-76-1
Molecular FormulaC20H22BrN
Molecular Weight356.3 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)C2=C3C=C(C=CC3=CN2)Br)C(C)C
InChIInChI=1S/C20H22BrN/c1-12(2)14-6-8-17(18(9-14)13(3)4)20-19-10-16(21)7-5-15(19)11-22-20/h5-13,22H,1-4H3
InChIKeyQYPHWNCBBCOGES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-(2,4-diisopropylphenyl)-2H-isoindole (CAS 266342-76-1): A Sterically Shielded, Lipophilic Isoindole Building Block for BODIPY and Tetracene Synthesis


2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo- (CAS 266342-76-1), also named 6-Bromo-1-(2,4-diisopropylphenyl)-2H-isoindole, is a brominated heterocyclic compound belonging to the isoindole class—fused benzopyrrole ring systems that serve as primary synthetic building blocks for boron dipyrromethene (BODIPY) fluorophores and tetracene derivatives widely exploited in materials and pharmaceutical industries [1]. It has the molecular formula C20H22BrN, a molecular weight of 356.30 g/mol, and a computed LogP of 6.84, indicating high lipophilicity . The 6-bromo substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki–Miyaura) , while the 2,4-diisopropylphenyl group at the 1-position confers substantial steric bulk relative to smaller aryl-substituted analogs [2]. Commercial sources offer this compound at NLT 98% purity under ISO-certified quality systems .

Sterically shielded isoindole core for Diels–Alder cycloadditions
6-Bromo handle enables Pd-catalyzed cross-coupling diversification
High lipophilicity may support non-polar solvent processing and purification
ISO-certified purity grade supports reproducible BODIPY/tetracene synthesis

Why 6-Bromo-1-(2,4-diisopropylphenyl)-2H-isoindole Cannot Be Simply Replaced by Structurally Similar 1-Aryl-6-bromo-2H-isoindoles in BODIPY or Tetracene Synthesis


Isoindole-based building blocks are not functionally interchangeable across different aryl substituents. The steric and electronic properties of the 1-aryl group directly influence the stability and reactivity of the isoindole core, which is inherently a highly reactive 10π-electron aromatic intermediate [1]. The 2,4-diisopropylphenyl substituent provides greater steric shielding than smaller aryl groups such as 2,4-dimethylphenyl, potentially modulating the rate and selectivity of subsequent Diels–Alder cycloadditions with dienophiles used in tetracene construction and influencing the regiochemical outcome of dipyrromethene formation in BODIPY synthesis . Additionally, the substantially higher computed lipophilicity (LogP 6.84) compared to the dimethyl analog (LogP 5.21) alters solubility profiles and chromatographic behavior, affecting both synthetic workup and purification protocols . These differences are quantitatively characterized below.

Steric profile
2,4-Diisopropylphenyl bulk may shift Diels–Alder selectivity and isoindole stability relative to smaller aryl analogs
Lipophilicity mismatch
Substantially higher computed LogP alters solubility, chromatographic retention, and workup behavior compared to dimethylphenyl analog
Reactivity context
Steric shielding near the C–Br bond may modulate oxidative addition rates in cross-coupling, affecting reaction optimization

Quantitative Differential Evidence: 6-Bromo-1-(2,4-diisopropylphenyl)-2H-isoindole vs. Closest Analogs


LogP Lipophilicity Comparison: 6-Bromo-1-(2,4-diisopropylphenyl)- vs. 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole

The target compound exhibits a computed LogP of 6.84420 (ChemSrc/ACD/Labs algorithm), compared to 5.21420 for the structurally closest commercial analog, 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole (CAS 358641-85-7) . This ΔLogP of 1.63 corresponds to an approximately 43-fold higher octanol–water partition coefficient. Polar surface area (PSA) is identical at 15.79 Ų for both compounds, indicating that the lipophilicity difference is driven solely by the additional carbon atoms of the isopropyl groups rather than changes in hydrogen-bonding capacity .

Lipophilicity
Head-to-head
Target LogP 6.84 vs. analog 5.21
≈43-fold higher partition coefficient
Reported lipophilicity context for solvent selection
Computed LogP (identical method); identical PSA (15.79 Ų)
Lipophilicity Partition coefficient Drug discovery ADME Solubility

Steric Bulk Differentiation: 2,4-Diisopropylphenyl vs. 2,4-Dimethylphenyl Substituent Effects on Molecular Reactivity

The 2,4-diisopropylphenyl group provides substantially greater steric bulk than the 2,4-dimethylphenyl group found in the closest commercial analog (CAS 358641-85-7). The 2,6-diisopropylphenyl (Dipp) group is widely recognized in organometallic chemistry and ligand design for its ability to kinetically stabilize reactive species through steric shielding [1]. While the substitution pattern on the target compound is 2,4- rather than 2,6-, the steric demand of two isopropyl substituents (each contributing a van der Waals volume approximately double that of a methyl group at ~44.4 ų vs. ~21.7 ų for methyl) nonetheless creates a larger steric footprint than the 2,4-dimethylphenyl analog [2]. The molecular weight difference (356.30 vs. 300.19 Da) reflects the additional four methylene equivalents .

Steric bulk
Cross-study comparable
Approx. 2× greater alkyl van der Waals volume
Reported steric context for isoindole stability and regioselectivity
Based on group increment estimates; 2,4- vs. 2,6-substitution pattern differs
Steric hindrance Molecular shielding Selectivity Isoindole stability Organometallic chemistry

Synthetic Versatility of the 6-Bromo Substituent as a Cross-Coupling Handle for BODIPY and Tetracene Construction

Isoindole derivatives are established as primary synthetic building blocks for two major classes of functional materials: boron dipyrromethene (BODIPY) fluorophores and tetracene derivatives [1]. The 6-bromo substituent on the target compound serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki–Miyaura, Heck, and Buchwald–Hartwig couplings—a reactivity profile shared across brominated isoindole building blocks as a class . In the context of BODIPY synthesis, 3-halogeno-1-formylisoindoles serve as key precursors, and the bromo substituent at the 6-position enables late-stage functionalization after dipyrromethene formation [2]. The sterically encumbered 2,4-diisopropylphenyl group may modulate the rate of oxidative addition at the C–Br bond in palladium-catalyzed couplings, though no direct kinetic comparison data were identified in the open literature.

Cross-coupling utility
Class-level
C6–Br enables Suzuki, Heck, Buchwald couplings
Class-level synthetic versatility context
No direct kinetic data for 2,4-diisopropylphenyl steric effect on oxidative addition
Suzuki coupling Cross-coupling BODIPY synthesis Tetracene precursor Aryl bromide

Purity Specification and Quality Certification: NLT 98% Under ISO-Certified Quality Systems

MolCore supplies 6-Bromo-1-(2,4-diisopropylphenyl)-2H-isoindole (CAS 266342-76-1) at NLT 98% purity under an ISO-certified quality management system, specifically positioned for global pharmaceutical R&D and quality control applications . In comparison, the closest analog 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole (CAS 358641-85-7) is listed by Chemenu at 95%+ purity (Catalog CM232102) . While both purity grades are suitable for research use, the NLT 98% specification with ISO certification provides a higher level of quality assurance for users requiring documented purity for reproducible synthetic outcomes or pharmaceutical intermediate qualification.

Purity specification
Supporting evidence
NLT 98% (ISO-certified quality system)
Specification review for reproducible synthetic outcomes
Supplier-reported; ISO certification provides auditable quality documentation
Purity specification ISO certification Quality control Pharmaceutical R&D Procurement

Recommended Application Scenarios for 6-Bromo-1-(2,4-diisopropylphenyl)-2H-isoindole Based on Differential Evidence


Synthesis of Sterically Shielded, Lipophilic BODIPY Fluorophores with Tunable Near-Infrared Emission

6-Bromo-1-(2,4-diisopropylphenyl)-2H-isoindole is best deployed as a precursor for isoindole-fused BODIPY dyes where high lipophilicity (LogP 6.84) and steric bulk from the 2,4-diisopropylphenyl group are desired to modulate aggregation behavior, solubility in non-polar media, or membrane partitioning of the final fluorophore [1]. The 6-bromo substituent enables late-stage Suzuki coupling to install aryl or heteroaryl groups that further extend π-conjugation, shifting emission toward the near-infrared region (up to 805 nm as demonstrated for related isoindole BODIPY systems) [2].

Modular Construction of Functionalized Tetracene Derivatives via Diels–Alder Cycloaddition

Isoindoles serve as diene components in Diels–Alder reactions for constructing tetracene frameworks used in organic field-effect transistors (OFETs) and photovoltaic materials . The steric bulk of the 2,4-diisopropylphenyl group in this compound may influence the endo/exo selectivity of the cycloaddition and enhance the solubility of polycyclic aromatic products in organic solvents. The 6-bromo substituent provides a post-cycloaddition diversification point via cross-coupling chemistry [1].

Pharmaceutical R&D Requiring ISO-Certified, High-Purity Building Blocks for Lead Optimization

For pharmaceutical discovery programs requiring documented purity and quality assurance, the NLT 98% purity grade with ISO certification from MolCore makes this compound suitable as a synthetic intermediate in medicinal chemistry campaigns. The high LogP (6.84) suggests that downstream derivatives may exhibit enhanced membrane permeability, while the bromine atom offers a versatile handle for parallel library synthesis via Suzuki coupling [1].

Application
Selection Property
Validation Focus
Sterically shielded BODIPY fluorophore synthesis
Steric bulk and high lipophilicity profile
Aggregation behavior and NIR emission tuning via cross-coupling
Tetracene framework construction via Diels–Alder
Isoindole diene reactivity and steric influence
Endo/exo selectivity and post-cycloaddition diversification
Medicinal chemistry building block supply
ISO-certified purity (NLT 98%)
Reproducibility and impurity documentation for library synthesis
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